molecular formula C19H17NO3S2 B11672578 (5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672578
M. Wt: 371.5 g/mol
InChI Key: HWDORDRSEPJDDW-ATVHPVEESA-N
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Description

(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenoxyethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-(2-methylphenoxy)ethanol with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted phenoxyethoxy derivatives

Scientific Research Applications

(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar phenoxyethoxy group but different core structure.

    3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A structurally related compound with a thiazolidinone core.

Uniqueness

(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-13-6-2-4-8-15(13)22-10-11-23-16-9-5-3-7-14(16)12-17-18(21)20-19(24)25-17/h2-9,12H,10-11H2,1H3,(H,20,21,24)/b17-12-

InChI Key

HWDORDRSEPJDDW-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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